molecular formula C12H11ClN2 B2917997 3-chloro-6-[(3-methylphenyl)methyl]pyridazine CAS No. 339008-38-7

3-chloro-6-[(3-methylphenyl)methyl]pyridazine

Cat. No.: B2917997
CAS No.: 339008-38-7
M. Wt: 218.68
InChI Key: RVWDUMKNJFNWNK-UHFFFAOYSA-N
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Description

3-Chloro-6-[(3-methylphenyl)methyl]pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 3 and a (3-methylphenyl)methyl group at position 5. The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, provides a scaffold for diverse biological and chemical interactions. The chlorine atom enhances electrophilicity, while the (3-methylphenyl)methyl group introduces steric bulk and lipophilicity, influencing solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name

3-chloro-6-[(3-methylphenyl)methyl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-9-3-2-4-10(7-9)8-11-5-6-12(13)15-14-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWDUMKNJFNWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-[(3-methylphenyl)methyl]pyridazine typically involves the reaction of 3-chloro-6-methylpyridazine with 3-methylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-[(3-methylphenyl)methyl]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield various substituted aryl- and heteroaryl pyridazines .

Scientific Research Applications

3-chloro-6-[(3-methylphenyl)methyl]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-6-[(3-methylphenyl)methyl]pyridazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes, thereby modulating biological pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Analog 1: 3-Chloro-6-(4-Methylphenyl)Pyridazine
  • Structure : Chlorine at position 3; 4-methylphenyl group at position 6.
  • Activity : Exhibits significant analgesic and anti-inflammatory effects comparable to standard drugs (e.g., aspirin) via dual peripheral and central mechanisms .
Analog 2: 3-Chloro-6-[4-(2-Fluorophenyl)Piperazine-1-yl]Pyridazine
  • Structure : Chlorine at position 3; piperazine-linked 2-fluorophenyl group at position 6.
  • Activity : Designed as a selective MAO-B inhibitor, highlighting the role of the piperazine moiety in enhancing binding affinity to neurological targets .
Analog 3: R66703 (3-Chloro-6-[4-[(3-Methylphenyl)Methyl]-1-Piperazinyl]Pyridazine)
  • Structure : Chlorine at position 3; piperazinyl-(3-methylbenzyl) group at position 6.
  • Activity: Demonstrated antiviral activity against rhinoviruses, with the piperazinyl group enabling enhanced solubility and membrane permeability .
  • Key Difference : The additional piperazine ring in R66703 may improve pharmacokinetic properties compared to the simpler benzyl group in the target compound.

Electronic and Steric Effects

  • 3-Chloro-6-(Trifluoromethyl)Pyridazine : The electron-withdrawing trifluoromethyl group increases electrophilicity at the pyridazine ring, favoring nucleophilic substitution reactions. This contrasts with the electron-donating (3-methylphenyl)methyl group, which may stabilize the ring via resonance .
  • 3-Chloro-6-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyridazine : The pyrazole substituent introduces hydrogen-bonding sites (N–H), enhancing crystal packing via intermolecular interactions (e.g., π-π stacking). The dihedral angle between pyridazine and pyrazole rings is 6.25°, minimizing steric strain .

Data Tables

Table 2: Crystallographic Data

Compound Space Group Dihedral Angle (°) Hydrogen Bonding Reference
3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine P21/c 6.25 N–H⋯N (R2<sup>2</sup>(8))
3-Chloro-6-[(propan-2-ylidene)hydrazinyl]pyridazine P1 4.66 N–H⋯N dimerization

Research Findings and Implications

  • Antiviral Activity: The (3-methylphenyl)methyl group in the target compound and R66703 shows superior activity against rhinoviruses compared to simpler phenyl or trifluoromethyl analogs, likely due to optimized lipophilicity and target engagement .
  • Anti-Inflammatory Potential: Para-substituted phenyl analogs (e.g., 4-methylphenyl) exhibit stronger activity than meta-substituted derivatives, suggesting steric and electronic preferences in cyclooxygenase (COX) inhibition .
  • Synthetic Flexibility : The pyridazine core allows modular substitution, enabling rapid generation of analogs with tailored properties. For example, deuterated versions of 3-chloro-6-(4-chloro-3,5-dimethylpyrazol-1-yl)pyridazine have been synthesized for isotopic labeling studies .

Biological Activity

3-Chloro-6-[(3-methylphenyl)methyl]pyridazine is a pyridazine derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula C12H11ClN2, showcases potential therapeutic applications across various fields, including medicinal chemistry and agrochemicals. The following sections detail its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of Biological Activity

Pyridazine derivatives are known for their broad range of pharmacological effects. Specifically, this compound has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties. The compound's unique structure allows it to interact with biological targets effectively.

Key Biological Activities

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary research suggests that it may inhibit cancer cell proliferation through specific pathways.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Notably:

  • Enzyme Inhibition : It has been identified as an inhibitor of phosphodiesterases, which play crucial roles in cellular signaling pathways.
  • Cellular Pathways : The compound may modulate pathways involved in inflammation and cancer progression by altering gene expression related to these processes.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloropyridazine with 3-methylbenzyl chloride under basic conditions. The reaction is usually conducted in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridazine derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics.

CompoundMIC (µg/mL)Target Bacteria
This compound12.5Staphylococcus aureus
Control Antibiotic (Ciprofloxacin)2.0Staphylococcus aureus

Case Study 2: Anticancer Effects

In vitro studies have shown that this compound inhibits the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be approximately 15 µM for MCF-7 cells, suggesting significant anticancer potential .

Cell LineIC50 (µM)Effect
MCF-715Inhibition of cell proliferation
HeLa20Induction of apoptosis

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